4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide
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Overview
Description
4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide is a complex organic compound with the molecular formula C19H16ClNO. This compound is known for its unique structural features, which include a chloro-substituted benzamide group and a naphthyl-ethylamino group attached to a cyclohexyl ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-(1-naphthalen-1-ylethylamino)cyclohexylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general approach involves large-scale synthesis using the same basic steps as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted benzamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes through its binding to specific proteins .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(naphthalen-1-ylcarbamothioyl)benzamide: Similar structure but with a carbamothioyl group instead of an ethylamino group.
4-chloro-N-naphthalen-1-yl-benzamide: Lacks the cyclohexyl ring, making it structurally simpler.
Uniqueness
4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide is unique due to its combination of a chloro-substituted benzamide group, a naphthyl-ethylamino group, and a cyclohexyl ring
Properties
IUPAC Name |
4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFUQWWKTIWYEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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